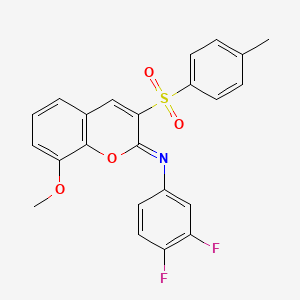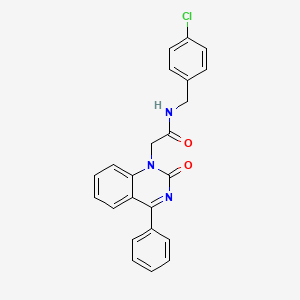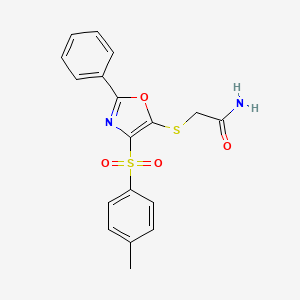![molecular formula C29H27Cl2N5O3S B3010124 2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide CAS No. 389071-79-8](/img/structure/B3010124.png)
2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of the compound involves a multi-step process starting with 4-chlorophenoxyacetic acid as a precursor. The initial step is the esterification of this acid to form ethyl 2-(4-chlorophenoxy)acetate, followed by a reaction with hydrazine hydrate to yield 2-(4-chlorophenoxy)acetohydrazide. Subsequent ring closure with carbon disulfide and alcoholic potassium hydroxide produces a 1,3,4-oxadiazole moiety. The final step involves a substitution reaction where the thiol position of the oxadiazole ring is reacted with electrophiles, specifically N-substituted-2-bromoacetamides, to yield various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed through IR, 1H-NMR, and EI-MS spectral analysis. These techniques provide unequivocal evidence of the substitutions on the 1,3,4-oxadiazole-2-thiol core. The presence of the oxadiazole ring and the N-substituted acetamide group is crucial for the biological activity of these compounds .
Chemical Reactions Analysis
The synthesized compounds exhibit potential antibacterial activity against both gram-negative and gram-positive bacteria. This is likely due to the interaction of the compounds with bacterial enzymes or cell walls. The compounds were also found to be moderate inhibitors of the α-chymotrypsin enzyme, which suggests that they can interfere with proteolytic processes in bacteria. Computational docking studies have shown that these compounds fit well into the active binding sites of the α-chymotrypsin enzyme, which correlates with their bioactivity data .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by the substitutions on the oxadiazole moiety. The specific details of these properties are not provided in the abstract, but the antibacterial and anti-enzymatic activities suggest that the compounds have sufficient stability and reactivity to exert their biological effects. Additionally, the cytotoxicity data indicates that the compounds are less cytotoxic, which is an important consideration for potential therapeutic applications .
The synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been evaluated for their antibacterial activity, with some compounds showing remarkable activity against bacterial strains such as S. typhi, K. pneumoniae, and S. aureus. One compound, in particular, exhibited superior activity compared to the standard antibiotic ciprofloxacin. These findings suggest that the synthesized compounds could be promising candidates for the development of new antibacterial agents .
In another study, a related class of compounds, (E) 2 (4 cinnamylpiperazin 1 yl) N (1 substituted 4,5 dihydro [1,2,4]triazolo[4,3 a]quinolin 7 yl)acetamides, were synthesized and evaluated for their positive inotropic activity. The most potent compound in this series showed a significant increase in stroke volume in isolated rabbit heart preparations, indicating potential as a positive inotropic agent. This study demonstrates the versatility of the acetamide moiety in medicinal chemistry .
科学的研究の応用
Quantum Chemical Calculations in Corrosion Inhibition
Quantum chemical calculations based on DFT method were performed on quinoxalines compounds, closely related to the chemical structure , as corrosion inhibitors for copper in nitric acid media. These studies determine the relationship between molecular structure and inhibition efficiency, providing insights into the potential application of such compounds in protecting metals from corrosion (Zarrouk et al., 2014).
Structural Aspects and Properties in Salt and Inclusion Compounds
The structural aspects of two amide-containing isoquinoline derivatives were studied, showcasing the potential of such compounds in forming gels and crystalline salts with mineral acids. This indicates their possible application in material science and pharmaceutical formulation (Karmakar et al., 2007).
Antioxidant Properties
Novel oxadiazaphosphepinoquinolinones and pyrazoloquinolinoxazaphosphinines, which share structural similarities with the compound , have been synthesized and evaluated for their antioxidant activities. Some of these compounds exhibited higher antioxidant activities than standard antioxidants, highlighting their potential in oxidative stress-related therapeutic applications (Hassan et al., 2017).
Catalysis in Organic Synthesis
Studies on the preparation of pincer functionalized quinoline derivatives with ruthenium catalysts demonstrate the utility of such compounds in facilitating organic synthesis reactions. This could be particularly relevant in developing efficient synthetic routes for complex organic compounds (Facchetti et al., 2016).
Antimalarial Activity
Research on quinolinylamino derivatives has shown significant antimalarial activity, especially against resistant strains of parasites. This suggests the potential use of compounds with similar structures in developing new antimalarial drugs (Werbel et al., 1986).
Therapeutic Effect in Viral Infections
A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro, showing promise in the treatment of Japanese encephalitis. This suggests potential therapeutic applications for similar compounds in combating viral infections (Ghosh et al., 2008).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27Cl2N5O3S/c1-19-6-4-9-22(14-19)36-26(16-32-27(37)17-39-25-12-11-21(30)15-23(25)31)33-34-29(36)40-18-28(38)35-13-5-8-20-7-2-3-10-24(20)35/h2-4,6-7,9-12,14-15H,5,8,13,16-18H2,1H3,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXMRGCONJMDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)COC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3010043.png)
![Ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3010045.png)


![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)
![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)